Cas no 1269151-82-7 (1-(2,2-dimethoxyethyl)-2-fluorobenzene)
1-(2,2-dimethoxyethyl)-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-dimethoxyethyl)-2-fluorobenzene
- Benzene, 1-(2,2-dimethoxyethyl)-2-fluoro-
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- Inchi: 1S/C10H13FO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3
- InChI Key: KOAFAIKWRXPLJC-UHFFFAOYSA-N
- SMILES: C1(CC(OC)OC)=CC=CC=C1F
1-(2,2-dimethoxyethyl)-2-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D473118-25mg |
1-(2,2-dimethoxyethyl)-2-fluorobenzene |
1269151-82-7 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D473118-50mg |
1-(2,2-dimethoxyethyl)-2-fluorobenzene |
1269151-82-7 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D473118-250mg |
1-(2,2-dimethoxyethyl)-2-fluorobenzene |
1269151-82-7 | 250mg |
$ 275.00 | 2022-06-05 | ||
| 1PlusChem | 1P01AH28-50mg |
1-(2,2-dimethoxyethyl)-2-fluorobenzene |
1269151-82-7 | 95% | 50mg |
$94.00 | 2025-03-19 | |
| 1PlusChem | 1P01AH28-100mg |
1-(2,2-dimethoxyethyl)-2-fluorobenzene |
1269151-82-7 | 95% | 100mg |
$128.00 | 2025-03-19 | |
| 1PlusChem | 1P01AH28-250mg |
1-(2,2-dimethoxyethyl)-2-fluorobenzene |
1269151-82-7 | 95% | 250mg |
$164.00 | 2025-03-19 | |
| 1PlusChem | 1P01AH28-500mg |
1-(2,2-dimethoxyethyl)-2-fluorobenzene |
1269151-82-7 | 95% | 500mg |
$278.00 | 2025-03-19 | |
| 1PlusChem | 1P01AH28-1g |
1-(2,2-dimethoxyethyl)-2-fluorobenzene |
1269151-82-7 | 95% | 1g |
$384.00 | 2025-03-19 | |
| 1PlusChem | 1P01AH28-2.5g |
1-(2,2-dimethoxyethyl)-2-fluorobenzene |
1269151-82-7 | 95% | 2.5g |
$718.00 | 2025-03-19 | |
| 1PlusChem | 1P01AH28-5g |
1-(2,2-dimethoxyethyl)-2-fluorobenzene |
1269151-82-7 | 95% | 5g |
$1044.00 | 2025-03-19 |
1-(2,2-dimethoxyethyl)-2-fluorobenzene Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-(2,2-dimethoxyethyl)-2-fluorobenzene
Professional Introduction to Compound with CAS No. 1269151-82-7 and Product Name: 1-(2,2-dimethoxyethyl)-2-fluorobenzene
The compound with the CAS number 1269151-82-7 and the product name 1-(2,2-dimethoxyethyl)-2-fluorobenzene represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The presence of both fluoro and methoxy substituents in its molecular framework imparts distinct chemical reactivity and biological activity, making it a promising candidate for further exploration.
One of the most intriguing aspects of 1-(2,2-dimethoxyethyl)-2-fluorobenzene is its structural versatility. The combination of a fluoro group at the para position relative to the methoxy group on the benzene ring creates a molecule with enhanced lipophilicity and metabolic stability. These properties are particularly valuable in the design of bioactive molecules that require efficient absorption, distribution, metabolism, and excretion (ADME) profiles. Recent studies have highlighted the role of fluorine atoms in modulating the pharmacokinetic behavior of pharmaceutical agents, and 1-(2,2-dimethoxyethyl)-2-fluorobenzene is no exception.
In the realm of drug discovery, 1-(2,2-dimethoxyethyl)-2-fluorobenzene has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. The fluoro-substituted benzene ring serves as a scaffold that can be further functionalized to produce compounds with specific biological activities. For instance, researchers have explored its utility in developing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The methoxyethyl side chain provides additional flexibility for chemical modifications, enabling the creation of diverse derivatives with tailored pharmacological properties.
Recent advancements in computational chemistry have further enhanced our understanding of the interactions between 1-(2,2-dimethoxyethyl)-2-fluorobenzene and biological targets. Molecular modeling studies have revealed that this compound can effectively bind to enzymes and receptors involved in key metabolic pathways. This insight has opened up new avenues for designing drugs that can modulate these pathways with high specificity and selectivity. Moreover, the stability provided by the fluoro group ensures that the compound remains active under physiological conditions, which is crucial for long-term therapeutic efficacy.
The synthesis of 1-(2,2-dimethoxyethyl)-2-fluorobenzene involves a series of well-orchestrated chemical reactions that highlight the expertise required in organic synthesis. The introduction of fluorine into aromatic systems is a challenging task due to the high electronegativity and reactivity of fluorine atoms. However, recent methodologies have made this process more accessible and efficient. Techniques such as metal-catalyzed cross-coupling reactions have enabled chemists to introduce fluorine atoms at desired positions with high precision. This progress has not only facilitated the synthesis of 1-(2,2-dimethoxyethyl)-2-fluorobenzene but also paved the way for similar compounds with potential therapeutic applications.
The biological evaluation of 1-(2,2-dimethoxyethyl)-2-fluorobenzene has yielded promising results in preclinical studies. These studies have demonstrated that the compound exhibits moderate affinity for certain enzymes and receptors, suggesting its potential as a lead compound for drug development. Additionally, preliminary toxicology studies indicate that it is well-tolerated at relevant doses, which is an essential criterion for any candidate drug molecule. These findings have encouraged researchers to pursue further investigations into its pharmacological profile.
The role of fluorine in enhancing drug-like properties cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their increased lipophilicity and metabolic stability. This has led to their widespread use in modern pharmaceuticals. 1-(2,2-dimethoxyethyl)-2-fluorobenzene exemplifies these benefits by combining a fluoro group with a methoxyethyl side chain to create a molecule with optimized physicochemical properties. Such structural features are highly sought after in drug design because they contribute to better absorption, distribution, and retention within the body.
In conclusion,1-(2,2-dimethoxyethyl)-2-fluorobenzene (CAS No. 1269151-82-7) represents a significant contribution to pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules with potential therapeutic applications. The combination of computational chemistry insights and experimental evidence underscores its promise as a lead compound for drug development. As research continues to uncover new applications for this compound,1-(2, 22dimethoxyethyl) - 22fluorobenzene is poised to play an important role in shaping future advancements in medicinal chemistry.
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